molecular formula C11H9Cl2N3OS B13824885 6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol

6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol

Cat. No.: B13824885
M. Wt: 302.2 g/mol
InChI Key: ISNYNTACPLOPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol is a compound belonging to the class of pyrimidines, which are aromatic heterocyclic organic compounds. This compound is characterized by the presence of an amino group at the 6th position, a dichlorobenzyl group at the 2nd position, and a hydroxyl group at the 4th position of the pyrimidine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and a suitable base.

    Sulfur Introduction: The sulfur atom can be introduced through a thiolation reaction using a thiol reagent.

    Amino Group Introduction: The amino group can be introduced through an amination reaction using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the dichlorobenzyl group, potentially leading to the formation of benzyl alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atoms of the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol
  • 2-(2-Aminoethyl)-6-methylpyrimidin-4-ol
  • 2-(Aminomethyl)-6-methyl-4-pyrimidinol

Uniqueness

6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and biological applications.

Properties

Molecular Formula

C11H9Cl2N3OS

Molecular Weight

302.2 g/mol

IUPAC Name

4-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9Cl2N3OS/c12-7-2-1-3-8(13)6(7)5-18-11-15-9(14)4-10(17)16-11/h1-4H,5H2,(H3,14,15,16,17)

InChI Key

ISNYNTACPLOPAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC(=CC(=O)N2)N)Cl

Origin of Product

United States

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